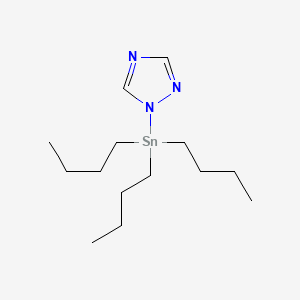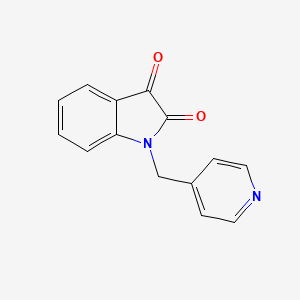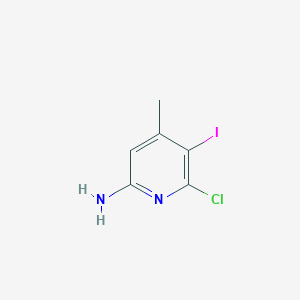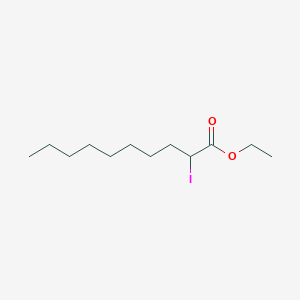
1-(Tributylstannyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole,1-(tributylstannyl)- is a derivative of 1H-1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole,1-(tributylstannyl)- can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 1H-1,2,4-triazole,1-(tributylstannyl)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazole,1-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of ligands like triphenylphosphine.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, Stille coupling with aryl halides yields biaryl compounds, while oxidation can produce triazole N-oxides .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole,1-(tributylstannyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles and natural product analogs.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-triazole,1-(tributylstannyl)- varies based on its application:
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole: The parent compound, lacking the tributylstannyl group, is less reactive but widely used in medicinal chemistry.
1H-1,2,3-Triazole: Another triazole isomer with different electronic properties and reactivity.
Tributyltin Compounds: Other organotin compounds with varying applications in organic synthesis and industry.
Uniqueness: 1H-1,2,4-Triazole,1-(tributylstannyl)- stands out due to the combination of the triazole ring’s versatility and the tributylstannyl group’s reactivity. This unique structure allows for diverse chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
37006-52-3 |
|---|---|
Molekularformel |
C14H29N3Sn |
Molekulargewicht |
358.11 g/mol |
IUPAC-Name |
tributyl(1,2,4-triazol-1-yl)stannane |
InChI |
InChI=1S/3C4H9.C2H2N3.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1-2H;/q;;;-1;+1 |
InChI-Schlüssel |
DGYNCAVWPOMYSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)N1C=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)

![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)


![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)


